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Compound of Interest

Compound Name:
2-(Pyridin-3-yl)-1,3-oxazole-4-

carboxylic acid

CAS No.: 1014630-48-8

Cat. No.: B2812952

Get Quote

Executive Summary: The Biaryl Advantage
In the landscape of drug discovery, the Pyridine-Oxazole hybrid represents a strategic evolution

of the biaryl pharmacophore. Unlike simple biphenyls or bipyridines, this hybrid introduces a

distinct dipole moment and specific hydrogen-bond acceptor motifs (N-pyridine and N/O-

oxazole) critical for interacting with the hinge regions of kinases (e.g., VEGFR-2, Akt) and the

DNA gyrase B subunit in bacteria.

Key Technical Advantages:

Bioisosterism: The oxazole ring acts as a stable bioisostere for amide bonds and carboxylic

acids, improving oral bioavailability.

Conformational Control: The rotational barrier between the pyridine and oxazole rings allows

for "pre-organized" conformations that reduce the entropic penalty of binding to protein

targets.
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Metabolic Stability: Substitution at the C-2 position of oxazole blocks rapid oxidative

metabolism often seen in other five-membered heterocycles.

Structural Rationale & Pharmacophore Design
Electronic Synergy
The electron-deficient pyridine ring pulls electron density from the oxazole, modulating the pKa

of the oxazole nitrogen. This electronic push-pull system is tunable:

Electron-Withdrawing Groups (EWGs) on the pyridine (e.g., -CF3, -CN) increase the acidity

of adjacent protons, facilitating pi-stacking interactions in hydrophobic pockets.

Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2) enhance the basicity of the pyridine

nitrogen, strengthening H-bond acceptance at the kinase hinge region.

Kinase Binding Mode (VEGFR-2 Case Study)
In the context of VEGFR-2 inhibition, the pyridine-oxazole motif often functions as the "hinge

binder."

The Pyridine Nitrogen: Typically accepts a hydrogen bond from the backbone amide NH of

Cys919 (in VEGFR-2).

The Oxazole Oxygen/Nitrogen: Orients to interact with the gatekeeper residue or solvent

front, depending on the substitution pattern (2,4- vs 2,5-disubstitution).

Visualization: VEGFR-2 Signaling & Inhibition
The following diagram illustrates the downstream effects of VEGFR-2 inhibition by pyridine-

oxazole scaffolds, highlighting the blockage of angiogenesis and proliferation pathways.
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Caption: VEGFR-2 signaling cascade showing the ATP-competitive inhibition point of the

Pyridine-Oxazole scaffold.

Synthetic Strategies
To access these hybrids, medicinal chemists employ two primary strategies: Cyclization

(constructing the oxazole ring) and Coupling (joining pre-formed rings).
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Strategy A: The Robinson-Gabriel Cyclodehydration
(Classical)

Mechanism: Cyclodehydration of

-acylamino ketones.[1][2]

Pros: Scalable, uses inexpensive reagents.

Cons: Harsh acidic conditions (H2SO4, POCl3) often incompatible with sensitive functional

groups.

Strategy B: Pd-Catalyzed Oxidative Cascade (Modern)
A superior method for late-stage functionalization involves the palladium-catalyzed

condensation of picolinamides with aldehydes. This route avoids pre-functionalized

halosubstrates and proceeds under milder conditions.[3]

Experimental Protocol: Synthesis of 4,5-Disubstituted 2-(Pyridin-2-
yl)oxazole
Based on the method by Meng et al. and recent RSC advances.

Reagents:

Picolinamide (1.0 equiv)

Aryl Aldehyde (2.0 - 5.0 equiv)

Catalyst: Pd(TFA)₂ (5 mol%)[3]

Solvent: n-Octane or Toluene

Atmosphere: Air (Open vessel)

Step-by-Step Methodology:

Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, charge Picolinamide (1.0

mmol), the corresponding Benzaldehyde (3.0 mmol), and Pd(TFA)₂ (16.6 mg, 0.05 mmol).
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Solvation: Add n-Octane (4.0 mL). The solvent choice is critical; non-polar solvents often

suppress side reactions compared to DMF/DMSO in this specific oxidative cycle.

Reaction: Seal the tube and heat the mixture to 130–150 °C for 16–24 hours. The reaction

relies on in-situ generation of TFA and uses molecular oxygen (from air) or the aldehyde

excess as the oxidant.

Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the

amide spot and the emergence of a highly fluorescent spot (typical of oxazoles).

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

NaHCO₃ (2 x 15 mL) to neutralize any generated acid.

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column

chromatography on silica gel.

Validation Check:

1H NMR Diagnostic: Look for the disappearance of the amide NH₂ protons (broad singlets

~7-8 ppm) and the aldehyde CHO proton (~10 ppm). The oxazole ring formation is confirmed

by the specific shift of the C4/C5 aromatic protons or substituents.

Visualization: Synthetic Workflow
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Caption: One-pot Pd-catalyzed oxidative cascade for pyridine-oxazole synthesis.

Medicinal Chemistry Case Studies
Anticancer: VEGFR-2 Inhibitors
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Substituted pyridine-oxazole hybrids have demonstrated potent IC50 values against VEGFR-2,

comparable to Sorafenib.[4] The oxazole ring serves as a rigid spacer that orients the "tail" of

the molecule into the hydrophobic back-pocket of the kinase.

SAR Table: Substituent Effects on VEGFR-2 Potency

Compound
ID

R1
(Pyridine)

R2 (Oxazole
C4)

R3 (Oxazole
C5)

IC50
(VEGFR-2)

Activity
Note

PO-01 H Phenyl H > 10 µM

Inactive
(lacks
hydrophobi
c tail)

PO-05 4-Me 4-F-Phenyl Me 1.2 µM

Moderate

(Me group

adds steric

clash)

PO-12 H 4-Cl-Phenyl H 45 nM

Potent (Cl fills

hydrophobic

pocket)

| PO-17 | 4-NH2 | 4-OMe-Phenyl | H | 120 nM | Good (NH2 adds H-bond donor) |

Antimicrobial: Bacterial DNA Gyrase B
Unlike the kinase targets where the scaffold mimics ATP, in DNA Gyrase B inhibition, the

pyridine-oxazole unit acts to bridge the active site Arg/Glu residues.

Key Insight: 3-(Pyridine-3-yl)-2-oxazolidinones (a reduced variant) have shown activity

against MRSA. The fully aromatic pyridine-oxazole analogs provide better membrane

permeability due to increased planarity and lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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